Vinylmagnesium bromide
Overview
Description
Vinylmagnesium bromide, also known as Grignard reagent, is an organometallic compound discovered by a French chemist, Victor Grignard . It is typically a clear light brown to brown solution . The compound can be represented by the formula CH2=CHMgBr
.
Synthesis Analysis
Vinylmagnesium bromide can be synthesized by the reaction of halogenated hydrocarbons with magnesium metal in anhydrous solvents such as diethyl ether . A reversed-phase HPLC method has been developed for the determination of vinylmagnesium chloride and vinylmagnesium bromide, based on the assay of 1-(9-anthryl)propen-2-ol, the product in the reaction between a vinylmagnesium halide and 9-anthraldehyde .
Molecular Structure Analysis
The linear formula of Vinylmagnesium bromide is CH2=CHMgBr
. It generally exists in an equilibrium between alkyl magnesium halides (RMgX) and dialkyl magnesium (R2Mg), which form equilibrium mixtures with complicated compositions (called “Schlenk equilibrium”) .
Chemical Reactions Analysis
Vinylmagnesium bromide may be used in the synthesis of 2-vinylchroman-4-ones by the conjugate addition with chromones in the presence of a Lewis acid . It may also be used in the following transformations: (S)-3-(benzyloxy)-4-oxo-butanoic acid methyl ester to methyl (3S,4S)-4-hydroxy-3-(phenylmethoxy)hex-5-enoate .
Physical And Chemical Properties Analysis
Vinylmagnesium bromide is a liquid at 20°C . It has a density of 0.981 g/mL at 25°C . It is highly flammable and reacts violently with water .
Scientific Research Applications
Reactivity with 1,3-Dioxolanes
Vinylmagnesium bromide exhibits unique reactivity with 1,3-dioxolanes, being less reactive towards the C-O bonds compared to Grignard reagents. This reactivity results in the formation of tertiary ethylenic alcohols with hydroxyalkyl ethers (Shostakovskii, Atavin, Korostova, & Trofimov, 1968).
Nucleophilic Additions to Bicyclic Ketones
Vinylmagnesium bromide demonstrates significant diastereoselection in nucleophilic additions to bicyclic ketones. The reactions result in mixtures of anti- and syn-isomers, influenced by the presence of Lewis acids (Juo et al., 2007).
Branched-Chain Sugar Synthesis
It is employed in the synthesis of branched-chain sugars, such as the addition to 5,6-dideoxy-1,2-O-isopropylidene-6-C-nitro-α-D-xylo-hex-5-enofuranose, yielding L-ido-type derivatives (Iida, Funabashi, & Yoshimura, 1973).
Generation of Magnesium Homoenolate Equivalents
Vinylmagnesium bromide assists in generating magnesium homoenolate equivalents from acyltrimethylsilanes, crucial in synthesizing 1,6-diketone derivatives (Enda, Matsutani, & Kuwajima, 1984).
Synthesis of Homoallylic Amines
This compound adds to imines in the presence of cerium trichloride, forming homoallylic amines with high diastereoselectivity (Betz & Heuschmann, 1995).
Direct Conversion of Aldehydes and Ketones
Vinylmagnesium bromide enables the direct conversion of aldehydes and ketones to allylic halides, a process involving a metalla-halo-[3,3] rearrangement (Fleming, Ravikumar, & Yao, 2009).
Glycoside and Glycosyl Derivative Synthesis
It facilitates the synthesis of beta-C-vinyl glucoside and other beta-C-glycosyl derivatives through reactions with per-benzylated lactones (Xie, Durrat, & Valéry, 2003).
Regioselectivity in Ligand-Assisted Additions
The regioselectivity in the ligand-assisted addition of vinylmagnesium bromide to certain substrates can be influenced by the complexation between magnesium(II) and alkoxide groups (Varea et al., 2008).
Oxirane Ring Opening in Anhydrosugars
Vinylmagnesium bromide is used as an alternative reagent for the introduction of a vinyl group in the oxirane ring opening of anhydrosugars (Inghardt & Frejd, 1990).
Synthesis of Steroidal and Heterocyclic Compounds
It is involved in the synthesis of various steroidal and heterocyclic compounds, demonstrating its versatility in organic synthesis (Mori & Ohuchi, 1975), (Hes, Pandit, & Huisman, 2010).
Safety And Hazards
properties
IUPAC Name |
magnesium;ethene;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3.BrH.Mg/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGJCSHZTFKPNO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=[CH-].[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883758 | |
Record name | Magnesium, bromoethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
12-17% tetrahydrofuran solution: Brown liquid with an ether-like odor; [Alfa Aesar MSDS] | |
Record name | Vinylmagnesium bromide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21846 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Vinylmagnesium bromide | |
CAS RN |
1826-67-1 | |
Record name | Magnesium, bromoethenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001826671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magnesium, bromoethenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Magnesium, bromoethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromovinylmagnesium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.796 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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